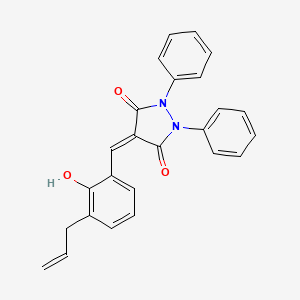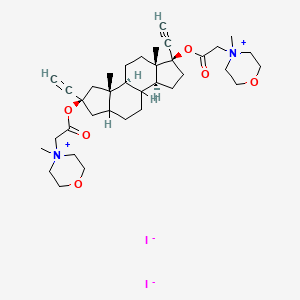
A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-: is a complex organic compound with a unique structure This compound belongs to the class of synthetic steroids and is characterized by its multiple functional groups, including ethynyl and morpholinum-yl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- involves several steps. The starting material is typically a steroidal precursor, which undergoes a series of chemical reactions to introduce the ethynyl and morpholinum-yl acetate groups. Common synthetic routes include:
Alkylation: Introduction of the ethynyl group through alkylation reactions.
Acetylation: Addition of the morpholinum-yl acetate groups via acetylation reactions.
Iodination: Final iodination step to introduce the diiodide groups.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like sodium iodide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a hormone analog.
- Studied for its interactions with biological receptors and enzymes.
Medicine:
- Potential applications in the development of new pharmaceuticals.
- Explored for its effects on cellular processes and signaling pathways.
Industry:
- Used in the production of specialized chemicals and materials.
- Studied for its potential in creating new polymers and advanced materials.
Mechanism of Action
The mechanism of action of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- involves its interaction with specific molecular targets in biological systems. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. It may also interact with enzymes involved in steroid metabolism, altering their function and activity. The pathways involved include the steroid hormone signaling pathway and various metabolic pathways.
Comparison with Similar Compounds
- A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, acetate, (2-beta,5-alpha,17-alpha)-
- A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), (2-beta,5-alpha,17-alpha)-
Comparison:
- Structural Differences: The presence of diiodide groups in A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)- distinguishes it from other similar compounds.
- Reactivity: The diiodide groups can influence the compound’s reactivity, making it more suitable for certain chemical reactions.
- Applications: The unique structure of this compound may confer specific biological activities not observed in similar compounds, making it valuable for specialized applications in research and industry.
This detailed article provides a comprehensive overview of A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, bis((4-methylmorpholinum-yl)acetate), diiodide, (2-beta,5-alpha,17-alpha)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
142546-53-0 |
|---|---|
Molecular Formula |
C36H54I2N2O6 |
Molecular Weight |
864.6 g/mol |
IUPAC Name |
[(2R,3aS,3bS,5aS,6R,8aS)-2,6-diethynyl-3a,5a-dimethyl-2-[2-(4-methylmorpholin-4-ium-4-yl)acetyl]oxy-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-6-yl] 2-(4-methylmorpholin-4-ium-4-yl)acetate;diiodide |
InChI |
InChI=1S/C36H54N2O6.2HI/c1-7-35(43-31(39)24-37(5)15-19-41-20-16-37)23-27-9-10-28-29(33(27,3)26-35)11-13-34(4)30(28)12-14-36(34,8-2)44-32(40)25-38(6)17-21-42-22-18-38;;/h1-2,27-30H,9-26H2,3-6H3;2*1H/q+2;;/p-2/t27?,28?,29-,30-,33-,34-,35+,36-;;/m0../s1 |
InChI Key |
GTQPANYGGRGPBN-JJQJIEFNSA-L |
Isomeric SMILES |
C[C@]12CC[C@H]3C([C@@H]1CC[C@]2(C#C)OC(=O)C[N+]4(CCOCC4)C)CCC5[C@@]3(C[C@](C5)(C#C)OC(=O)C[N+]6(CCOCC6)C)C.[I-].[I-] |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)C[N+]4(CCOCC4)C)CCC5C3(CC(C5)(C#C)OC(=O)C[N+]6(CCOCC6)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


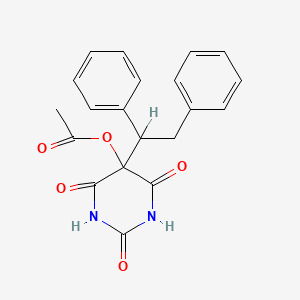
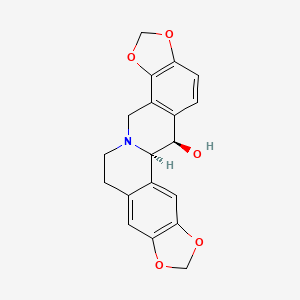
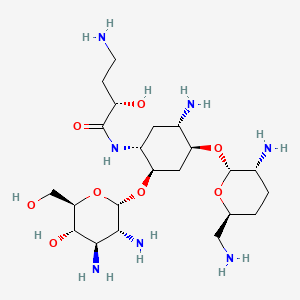

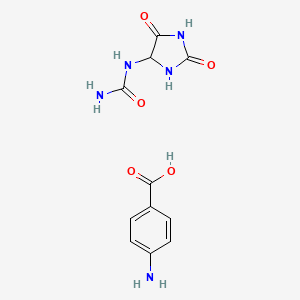



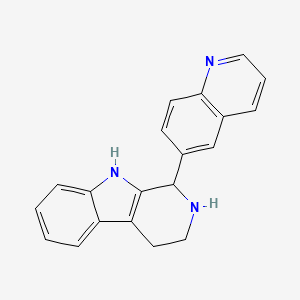
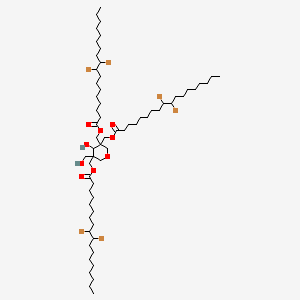

![3-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylpropan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12779558.png)
